(1-Formyl-1H-indol-3-yl)acetic acid

Catalog No.
S6903831
CAS No.
88461-33-0
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Formyl-1H-indol-3-yl)acetic acid

CAS Number

88461-33-0

Product Name

(1-Formyl-1H-indol-3-yl)acetic acid

IUPAC Name

2-(1-formylindol-3-yl)acetic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c13-7-12-6-8(5-11(14)15)9-3-1-2-4-10(9)12/h1-4,6-7H,5H2,(H,14,15)

InChI Key

NUFMNDSHCFKNAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(=O)O
(1-Formyl-1H-indol-3-yl)acetic acid, commonly known as indole-3-acetic acid (IAA), is an essential phytohormone that regulates various plant developmental processes, including cell division, elongation, and differentiation. Besides its crucial role in plants, IAA has gained significant attention in the scientific community for its potential applications in medicine and industry. In this paper, we will cover various aspects of IAA, including its definition, physical and chemical properties, synthesis, biological properties, toxicity, safety in scientific experiments, applications, current state of research, limitations, and future directions.
IAA is a naturally occurring hormone produced by plants, fungi, and bacteria. The first reported synthesis of IAA was in 1935 by Adolf Butenandt and his colleagues. Since then, IAA has been extensively studied for its diverse functions in plants, including regulating phototropism, gravitropism, and apical dominance. It is also involved in stress responses and secondary metabolite production.
IAA is a white to beige powder with a molecular weight of 175.18 g/mol, and its chemical formula is C10H9NO2. It has a melting point of 167-170 °C, a boiling point of 269.5 °C, and a solubility of 1.7 g/L in water. IAA is a weak organic acid with a pKa value of 4.75.
IAA can be synthesized via several methods, including the fungal, bacterial, and chemical pathways. The fungal and bacterial pathways involve the conversion of tryptophan to IAA by the action of specific enzymes. The chemical route involves the condensation of indole-3-acetaldehyde with acetic acid. Various analytical techniques, including spectroscopy and chromatography, are used to characterize IAA and its derivatives.
Several analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC), are used to detect IAA and its metabolites in plants and other matrices.
IAA plays a vital role in plant growth and development by promoting cell division and elongation. It also regulates various physiological processes, such as root and shoot growth, flowering, fruit development, and stress responses. IAA also has potential applications in promoting wound healing and bone regeneration in humans.
IAA is relatively non-toxic and safe to use in scientific experiments. However, high concentrations of IAA can cause tissue damage and interfere with cellular functions.
IAA has several applications in scientific experiments, including inducing plant growth and development, studying plant-microbe interactions, and investigating the effects of phytohormones on plant and animal cells. IAA also has potential applications in biomedical research, particularly in wound healing and bone regeneration.
Several studies have investigated the mechanisms underlying IAA-mediated plant growth and development, its effects on plant-microbe interactions, and its potential applications in medicine and industry. Recent research has focused on developing novel IAA analogs and derivatives with enhanced biological activity and specificity.
IAA has several potential implications in various fields of research and industry, including agriculture, biotechnology, medicine, and cosmetics. It can be used to improve crop yields, enhance wound healing, and promote bone regeneration in humans.
Despite its potential applications, several limitations need to be addressed before IAA can be used in a clinical setting. These include its low bioavailability, poor water solubility, and potential toxicity at high concentrations. Future research should focus on developing novel IAA analogs and derivatives that address these limitations and have enhanced biological activity and specificity. Other possible future directions include investigating the effects of IAA on plant-microbe interactions and developing strategies to improve its efficacy in agricultural and biomedical applications.
In conclusion, IAA is a versatile phytohormone with several potential applications in agriculture, biotechnology, medicine, and cosmetics. While several limitations need to be addressed, future research holds promise for developing novel IAA analogs and derivatives with enhanced biological activity and specificity.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.058243149 g/mol

Monoisotopic Mass

203.058243149 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-03-29

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